3,5-Diiodo-L-tyrosine dihydrate
Overview
Description
3,5-Diiodo-L-tyrosine is an iodinated derivative of the amino acid tyrosine. It is significant in the field of thyroid hormone research and has been synthesized through various methods for use in biochemical studies and medical applications.
Synthesis Analysis
The synthesis of 3,5-diiodo-L-tyrosine has been approached through different methods. One such method involves the iodization of iodine monochloride, which has been optimized to achieve a high yield of up to 90% under specific conditions, including a volume ratio of acetic acid solvent to iodine monochloride of 8:1, a mole ratio of iodine monochloride to L-tyrosine of 3.6:1, and a reaction temperature of 60 °C . Another synthesis method for a related compound, [3,5-125I]diiodo-L-thyronine, involves the coupling of [125I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid, followed by deiodination to remove unlabeled iodine atoms .
Molecular Structure Analysis
The molecular structure of 3,5-diiodo-L-tyrosine derivatives has been studied in the context of thyroid hormone biosynthesis. The oxidative coupling of these derivatives results in the formation of a T4 derivative and a C3 fragment, which was identified as aminomalonic semialdehyde . Although not directly related to 3,5-diiodo-L-tyrosine dihydrate, the molecular structure of potassium L-tyrosine-O-sulfate dihydrate has been determined, providing insights into the conformational properties of tyrosine derivatives .
Chemical Reactions Analysis
The chemical reactivity of tyrosine derivatives has been explored in various studies. For instance, L-tyrosine has been used as an organocatalyst in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones, demonstrating its catalytic effectiveness in facilitating chemical reactions . Additionally, the deaminative bromination of 3,5-dichloro-L-tyrosine has been shown to occur with retention of configuration, indicating the influence of neighboring group participation in the reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-diiodo-L-tyrosine derivatives are closely related to their molecular structure and the presence of iodine atoms. The iodination process significantly alters the properties of the tyrosine molecule, making it a key component in the synthesis of thyroid hormones. The specific activity and radiochemical purity of synthesized iodothyronines, such as [3,5-125I]diiodo-L-thyronine, are critical for their application in medical diagnostics and research .
Scientific Research Applications
Thyroid Hormone Biosynthesis
One of the primary research applications of 3,5-Diiodo-L-tyrosine dihydrate is in the study of thyroid hormone biosynthesis. The oxidative coupling of 3,5-Diiodo-L-tyrosine derivatives has been shown to result in the formation of thyroxine derivatives and other compounds, playing a significant role in thyroid hormone production (Ma & Sih, 1999).
Synthesis Processes
Research has also focused on developing new processes for synthesizing 3,5-Diiodo-L-tyrosine. A study demonstrated a method involving iodization of iodine monochloride, achieving a high yield under optimal conditions. This process is significant for the production and availability of 3,5-Diiodo-L-tyrosine (Min, 2010).
Radioactive Labeling
3,5-Diiodo-L-tyrosine is used in the synthesis of radioactive compounds, such as [3,5-125I]Diiodo-L-thyronine. This process is essential for creating compounds with high specific activity, used in various biochemical and medical research applications (Sorimachi & Cahnmann, 1977).
Enzyme Inhibition Studies
Another application is in the study of enzyme inhibition, where 3,5-Diiodo-L-tyrosine acts as an inhibitor in various biochemical reactions. This has implications for understanding the regulation of enzymes and biochemical pathways in the body (Green, 1968).
Ionization and Chemical Behavior
Studies have also been conducted on the ionization constants and chemical behavior of compounds like 3,5-Diiodo-L-tyrosine. Understanding these properties is crucial for their application in chemical and biological systems (Gemmill, 1955).
Iodination Studies
Research into the iodination of compounds related to thyroxine, including 3,5-Diiodo-L-tyrosine, provides insights into the biochemical processes involving these compounds, which is vital for understanding thyroid function and related disorders (Gemmill, 1956).
Amino Acid Research
3,5-Diiodo-L-tyrosine is also utilized in the study of amino acids, particularly in the context of chiral discrimination and analysis. This research is significant for understanding the properties and behavior of amino acids in biological systems (Kumari et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGQOOMOOUEGY-KLXURFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13I2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017673 | |
Record name | 3,5-Diiodo-L-tyrosine dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-L-tyrosine dihydrate | |
CAS RN |
18835-59-1 | |
Record name | 3,5-Diiodo-L-tyrosine dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diiodo-L-tyrosine dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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